molecular formula C13H9N3O4S2 B2995545 N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 307510-62-9

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2995545
CAS No.: 307510-62-9
M. Wt: 335.35
InChI Key: ASKZBFFGCYRIMF-UHFFFAOYSA-N
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Description

N-(4-Methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at the 4-position and a 5-nitrothiophene-2-carboxamide moiety. The benzothiazole scaffold is known for its pharmacological relevance, including antimicrobial and antitumor activities . The nitro group on the thiophene ring likely acts as an electron-withdrawing group, enhancing electrophilic interactions in biological targets.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4S2/c1-20-7-3-2-4-8-11(7)14-13(22-8)15-12(17)9-5-6-10(21-9)16(18)19/h2-6H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKZBFFGCYRIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the benzothiazole ring, leading to the formation of a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group on the thiophene ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of benzothiazole carboxylic acids.

    Reduction: Formation of amino derivatives of thiophene.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide exerts its effects is primarily through interaction with biological macromolecules. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to a broader class of nitrothiophene carboxamides, differing in the substituents on the thiazole/benzothiazole ring. Key analogs include:

Compound Name Substituents on Thiazole/Benzothiazole Molecular Formula Purity (%) Biological Activity
N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7) 5-Methyl-4-phenyl C₁₅H₁₁N₃O₃S₂ N/A Narrow-spectrum antibacterial
N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 9) 4-(4-Fluorophenyl)-5-methyl C₁₆H₁₁FN₃O₃S₂ Commercial Antibacterial screening
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 4-(3-Methoxy-4-(trifluoromethyl)phenyl) C₁₆H₁₀F₃N₃O₄S₂ 42 Synthetic intermediate
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 4-(3,5-Difluorophenyl) C₁₄H₇F₂N₃O₃S₂ 99.05 High-purity lead compound

Key Observations :

  • Methoxy groups (as in the target compound) may modulate solubility and metabolic stability.
  • Purity Challenges : The 3-methoxy-4-(trifluoromethyl)phenyl derivative exhibited low purity (42%), suggesting steric or electronic hindrance during synthesis.
  • Biological Relevance : Compounds with fluorinated aromatic rings (e.g., Compound 9) are prioritized for antibacterial screening due to enhanced bioavailability.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight and LogP :
    • Target Compound (estimated): ~380 g/mol; LogP ~2.5 (methoxy reduces hydrophobicity vs. fluorine).
    • 3,5-Difluoro Analog: Molecular weight 375.3 g/mol; LogP ~3.1 (higher due to fluorine).
  • Solubility : Methoxy groups improve aqueous solubility compared to halogenated analogs, critical for oral bioavailability.

Crystallographic and Computational Insights

  • Structural Confirmation : Tools like SHELX and ORTEP are used to resolve crystal structures, critical for understanding binding modes.
  • Tautomerism : Analogous compounds (e.g., triazole-thiones in ) exhibit tautomeric equilibria, affecting reactivity and binding.

Biological Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

The compound features a unique structure characterized by a benzothiazole moiety and a nitrothiophene component. Its molecular formula is C13H8N4O6SC_{13}H_{8}N_{4}O_{6}S with a molecular weight of approximately 320.39 g/mol. The synthesis typically involves reactions between 4-methoxybenzothiazole derivatives and nitrothiophene carboxamides, utilizing established organic synthesis techniques.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising antitumor properties. For instance, compounds with similar structural features have shown potent activity against various cancer cell lines, including lung cancer cell lines A549 and HCC827. The IC50 values for these compounds in 2D assays ranged from 0.85 µM to 6.75 µM, indicating significant cytotoxic effects on cancer cells while maintaining moderate toxicity towards normal cells like MRC-5 fibroblasts .

Antimicrobial Properties

The benzothiazole derivatives are also recognized for their antimicrobial activities. Various studies have indicated that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The presence of the nitro group in the structure has been linked to enhanced antimicrobial efficacy .

Anti-inflammatory Effects

In addition to antitumor and antimicrobial activities, this compound has been evaluated for its anti-inflammatory properties. Compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation . This suggests a potential therapeutic role in treating inflammatory diseases.

Case Study: Antitumor Efficacy

In a study examining various benzothiazole derivatives, this compound was tested against multiple human lung cancer cell lines. The results indicated that it effectively inhibited cell proliferation in a dose-dependent manner:

CompoundCell LineIC50 (µM)
This compoundA5496.75 ± 0.19
This compoundHCC8275.13 ± 0.97
This compoundNCI-H3584.01 ± 0.95

These findings underscore the compound's potential as an effective antitumor agent while highlighting the need for further optimization to enhance selectivity and reduce toxicity .

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial properties of related benzothiazole derivatives revealed that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanisms of action were attributed to interference with bacterial DNA replication processes .

4. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. Continued investigations into its mechanisms of action and optimization could lead to the development of new therapeutic agents in oncology and infectious disease management.

Q & A

Q. Characterization of Intermediates :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity and purity. For example, the nitro group on thiophene appears as a singlet (~8.0 ppm in 1^1H NMR), while the methoxy group on benzothiazole resonates at ~3.9 ppm .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 378.2) and detects byproducts .

Basic: How can researchers optimize reaction yields for this compound, particularly in amide coupling steps?

Methodological Answer:
Yield optimization hinges on:

  • Catalyst selection : T3P or DCC/HOBt systems reduce side reactions compared to traditional carbodiimides .
  • Solvent control : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Stoichiometry : A 1.2:1 molar ratio of acid to amine minimizes unreacted starting material .
  • Temperature : Reactions at 0–25°C prevent nitro group reduction or benzothiazole ring decomposition .

Q. Example Table: Yield Comparison Under Different Conditions

CatalystSolventTemp (°C)Yield (%)
T3PDMF2582
DCC/HOBtDCM065
EDC/HClTHF2558

Advanced: What crystallographic tools and parameters are critical for resolving structural ambiguities in this compound?

Methodological Answer:

  • Software : SHELXL (for refinement) and Mercury (for visualization/packing analysis) are essential. SHELXL handles high-resolution data and twinning corrections, while Mercury identifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
  • Key Parameters :
    • Hydrogen bonding : N–H···O/N interactions stabilize the amide linkage (e.g., N1–H1···N2 in analogous structures, d = 2.89 Å) .
    • Torsion angles : The dihedral angle between benzothiazole and thiophene rings (~15–25°) affects planarity and electronic conjugation .

Case Study : For a related nitro-thiazole compound, SHELX refinement resolved disorder in the nitro group orientation, confirming a planar geometry via anisotropic displacement parameters .

Advanced: How can computational methods (DFT/MD) predict the compound’s bioactivity or interaction with biological targets?

Methodological Answer:

  • DFT Calculations :
    • Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) indicate redox activity, relevant for nitro group reduction in antimicrobial mechanisms .
    • Electrostatic potential maps : Highlight nucleophilic regions (e.g., nitro oxygen) for covalent binding to enzyme active sites .
  • Molecular Dynamics (MD) :
    • Simulate binding to targets (e.g., bacterial PFOR enzyme) using force fields (AMBER/CHARMM). Key metrics include RMSD (<2 Å for stable complexes) and binding free energy (MM-PBSA/GBSA) .

Q. Example Table: DFT-Calculated Properties

PropertyValue
HOMO (eV)-6.2
LUMO (eV)-1.7
Dipole Moment (Debye)5.8

Basic: What spectroscopic techniques are most reliable for distinguishing positional isomers in benzothiazole derivatives?

Methodological Answer:

  • 1^1H NMR : Methoxy group position (e.g., 4-methoxy vs. 6-methoxy) alters coupling patterns in aromatic regions. For 4-methoxy derivatives, a singlet appears at δ 3.9 ppm due to symmetry .
  • IR Spectroscopy : C=O stretch (~1680 cm1^{-1}) and N–O nitro vibrations (~1520 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of NO2_2 or CH3_3O groups) differentiate isomers .

Advanced: How do researchers address contradictions in biological activity data across similar nitro-heterocycles?

Methodological Answer:

  • Control Experiments :
    • Test compound stability under assay conditions (e.g., pH, temperature) to rule out decomposition .
    • Use isogenic strains (e.g., nitroreductase-deficient bacteria) to confirm mechanism .
  • Meta-Analysis : Compare logP, solubility, and redox potentials across studies to identify structure-activity trends. For example, higher logP (>3) correlates with improved Gram-negative activity in nitro-thiophenes .

Q. Example Table: Bioactivity Comparison

CompoundMIC (µg/mL) E. colilogP
Target compound12.52.8
N-(6-methyl-benzothiazol-2-yl) analog25.02.1

Basic: What are the best practices for storing and handling this compound to prevent degradation?

Methodological Answer:

  • Storage : Under inert gas (argon) at –20°C in amber vials to avoid light-induced nitro group reduction .
  • Handling : Use anhydrous solvents (e.g., DMF stored over molecular sieves) to prevent hydrolysis of the amide bond .

Advanced: How does the electron-withdrawing nitro group influence the compound’s reactivity in follow-up functionalization?

Methodological Answer:

  • Nucleophilic Aromatic Substitution : The nitro group directs electrophiles to the thiophene ring’s 3-position. For example, Pd-catalyzed cross-coupling (Suzuki) requires deactivated conditions (high temps, Buchwald ligands) .
  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) converts the nitro group to NH2_2, altering bioactivity. Monitor by TLC (Rf shift from 0.5 to 0.2 in ethyl acetate) .

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